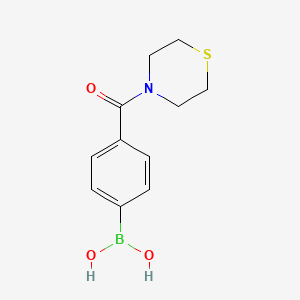

(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid

描述

Historical Context of Phenylboronic Acid Derivatives

The development of phenylboronic acid derivatives traces its origins to the foundational work of Edward Frankland in 1860, who first reported the preparation and isolation of a boronic acid through a two-stage process involving diethylzinc and triethyl borate. The subsequent evolution of this field was significantly advanced by the pioneering research of Michaelis and Becker in 1880, who prepared benzeneboronic acid by heating boron trichloride and diphenyl mercury at elevated temperatures in sealed reaction vessels. These early investigations established the fundamental synthetic methodologies that would later enable the preparation of more complex phenylboronic acid derivatives. The historical progression of this chemistry demonstrates a clear trajectory from simple alkyl and aryl boronic acids toward increasingly sophisticated structures incorporating diverse functional groups and heterocyclic moieties.

The emergence of (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid and related compounds represents a relatively recent development in this historical continuum, reflecting advances in both synthetic methodology and understanding of structure-activity relationships in boronic acid chemistry. The incorporation of thiomorpholine functionality into the phenylboronic acid framework represents a significant departure from traditional approaches, introducing sulfur-based electron density and conformational flexibility that were previously unexplored in this chemical space. This compound exemplifies the modern approach to boronic acid design, wherein specific functional groups are strategically incorporated to modulate reactivity, selectivity, and physicochemical properties.

Significance in Boronic Acid Chemistry

Boronic acids function as mild Lewis acids with the unique capability of forming reversible covalent complexes with various Lewis base donors, including alcohols, amines, and carboxylates. The significance of this compound within this broader context lies in its ability to combine the established reactivity patterns of boronic acids with the distinctive electronic properties imparted by thiomorpholine substitution. The compound exhibits a pKa value characteristic of arylboronic acids, typically around 9, but the electron-donating nature of the thiomorpholine carbonyl group may influence the exact acidic strength and coordination behavior.

The thiomorpholine-4-carbonyl substituent introduces several important considerations for the compound's reactivity profile. The presence of both nitrogen and sulfur heteroatoms within the morpholine ring system creates opportunities for additional coordination interactions and influences the overall electron density distribution within the molecule. This structural feature may enhance the compound's utility in applications requiring specific binding interactions or selective reactivity patterns. Furthermore, the carbonyl linkage between the thiomorpholine ring and the phenyl system provides a degree of conformational flexibility while maintaining electronic communication between these structural elements.

Table 1: Comparative Properties of Boronic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Phenylboronic acid | C6H7BO2 | 121.93 | Simple arylboronic acid |

| (4-(Morpholine-4-carbonyl)phenyl)boronic acid | C11H14BNO4 | 235.05 | Oxygen-containing heterocycle |

| This compound | C11H14BNO3S | 251.11 | Sulfur-containing heterocycle |

| (4-(Thiomorpholinosulfonyl)phenyl)boronic acid | C10H14BNO4S2 | 287.2 | Sulfonyl linkage variant |

Structural Characteristics and Classification

The structural architecture of this compound can be systematically analyzed through its constituent components and their spatial arrangement. The compound features a central phenyl ring substituted at the para position with a thiomorpholine-4-carbonyl group and at the meta position with a boronic acid functionality. The thiomorpholine ring adopts a chair conformation similar to other six-membered saturated heterocycles, with the sulfur atom introducing subtle differences in bond angles and electronic distribution compared to the analogous morpholine system.

The boronic acid group maintains its characteristic trigonal planar geometry around the boron center, with the vacant p-orbital perpendicular to the plane of the three substituents. X-ray crystallographic studies of related arylboronic acids demonstrate that the boronic acid functionality typically exhibits coplanarity with the aromatic ring system, though steric interactions with ortho substituents can induce significant deviations from this ideal geometry. In the case of this compound, the para substitution pattern minimizes such steric interactions, likely allowing for optimal conjugation between the boronic acid group and the aromatic system.

The thiomorpholine-4-carbonyl substituent introduces both electronic and steric effects that distinguish this compound from other boronic acid derivatives. The electron-donating character of the thiomorpholine nitrogen combined with the electron-withdrawing nature of the carbonyl group creates a balanced electronic environment that may modulate the Lewis acidity of the boronic acid center. Additionally, the conformational flexibility of the thiomorpholine ring system provides opportunities for intramolecular interactions that could influence the compound's binding properties and reactivity patterns.

Position in the Broader Field of Organometallic Compounds

Within the broader context of organometallic chemistry, this compound occupies a distinctive position as a member of the organoboron family. Organoboron compounds are characterized by carbon-boron bonds and represent an important class of organometallic species with applications spanning synthetic organic chemistry, materials science, and medicinal chemistry. The carbon-boron bond in these compounds exhibits relatively low polarity due to the similar electronegativity values of carbon and boron, resulting in stable yet reactive compounds that can participate in a wide range of chemical transformations.

The classification of this compound within organometallic chemistry is further refined by its function as a cross-coupling reagent, particularly in Suzuki-Miyaura reactions where boronic acids serve as nucleophilic coupling partners with organohalides in the presence of palladium catalysts. The advantages of boronic acids in these reactions include their relative stability, ease of handling, and reduced toxicity compared to other organometallic reagents such as organostannanes or organozinc compounds. The incorporation of thiomorpholine functionality into the boronic acid framework may provide additional advantages in terms of solubility, selectivity, or functional group compatibility in complex synthetic sequences.

Table 2: Classification of this compound

| Classification Level | Category | Characteristics |

|---|---|---|

| Chemical Family | Organoboron Compounds | Contains carbon-boron bond |

| Functional Group | Arylboronic Acids | Boronic acid attached to aromatic ring |

| Substitution Pattern | Para-substituted Phenylboronic Acid | Functional group at 4-position |

| Heterocyclic Component | Thiomorpholine Derivatives | Six-membered ring with sulfur and nitrogen |

| Synthetic Application | Cross-coupling Reagents | Suzuki-Miyaura reaction participant |

The compound's position within organometallic chemistry is also defined by its potential for further functionalization and derivatization. The presence of multiple reactive sites, including the boronic acid group, the carbonyl functionality, and the thiomorpholine nitrogen, provides opportunities for sequential synthetic transformations that could lead to complex molecular architectures. This versatility positions this compound as a valuable building block for the construction of sophisticated organic molecules with potential applications in pharmaceutical chemistry, materials science, and catalysis research.

属性

IUPAC Name |

[4-(thiomorpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO3S/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJVTCLBGVZIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCSCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657272 | |

| Record name | [4-(Thiomorpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-28-4 | |

| Record name | B-[4-(4-Thiomorpholinylcarbonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Thiomorpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing boronic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would include steps such as purification and crystallization to ensure the final product meets industry standards.

化学反应分析

Types of Reactions: (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Palladium catalysts and bases are commonly used in substitution reactions, particularly in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce various aryl derivatives.

科学研究应用

Chemistry: In chemistry, (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .

Biology and Medicine: They can inhibit serine proteases and other enzymes, making them useful in drug development .

Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific properties .

作用机制

The mechanism of action of (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. Boronic acids can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .

相似化合物的比较

Comparison with Similar Boronic Acid Derivatives

Boronic acids are versatile in organic synthesis, catalysis, and drug discovery. Below is a structured comparison of (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid with structurally or functionally related derivatives:

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): 4-Chlorophenylboronic acid exhibits reduced reactivity in Suzuki-Miyaura couplings due to slower transmetallation, attributed to the electron-withdrawing -Cl group . In contrast, thiomorpholine-carbonyl (a mixed donor-acceptor group) may balance electronic effects, though direct catalytic data are lacking.

Electron-Donating Groups (EDGs):

Solubility and Physicochemical Properties

- Solubility challenges are prominent for biphenyl derivatives (e.g., [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid), which precipitate in cell culture media despite predicted lipid solubility .

- Thiomorpholine’s sulfur atom could enhance aqueous solubility relative to purely aromatic analogs, though empirical data are needed .

Key Contradictions and Limitations

- Solubility vs.

生物活性

(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid, identified by its CAS number 850568-28-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. The thiomorpholine moiety contributes to the compound's unique biological properties.

Boronic acids, including (4-(thio morpholine-4-carbonyl)phenyl)boronic acid, have been shown to exhibit a range of biological activities:

- Anticancer Activity : Boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is particularly relevant for compounds like bortezomib, which has inspired further research into similar structures .

- Antibacterial Properties : Studies suggest that boronic acids can disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism .

- Enzyme Inhibition : The compound may act as an inhibitor of serine proteases and other enzymes, which could be beneficial in treating diseases where these enzymes play a critical role .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antibacterial | Inhibits growth of Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits serine proteases |

Case Studies and Research Findings

- Anticancer Research : A study investigated the effects of various boronic acids on multiple cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast and prostate cancer cells, correlating with its ability to inhibit the proteasome pathway .

- Antibacterial Efficacy : In a comparative study on the antibacterial effects of boronic acids, this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was significantly lower than that of traditional antibiotics, suggesting its potential as a novel antibacterial agent.

- Mechanistic Insights : Further research utilizing time-kill assays revealed that the compound effectively reduced viable bacterial counts within hours of treatment, indicating rapid bactericidal activity against resistant strains .

常见问题

Q. What are the standard synthetic routes for (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid, and how is it characterized?

- Methodological Answer : Synthesis typically involves coupling thiomorpholine-4-carbonyl chloride with 4-boronophenyl intermediates. For example, analogous procedures (e.g., 4-(methylthio)phenyl boronic acid synthesis) use Suzuki-Miyaura cross-coupling or direct acylation of boronic acids . Characterization relies on and NMR to confirm structure:

- NMR peaks for aromatic protons (δ 7.34–8.07 ppm) and thiomorpholine protons (δ 2.53–3.50 ppm).

- NMR signals for carbonyl (δ 167–198 ppm) and boron-bound carbons (δ 125–145 ppm) .

Q. What storage conditions optimize the stability of this compound?

Q. How does the thiomorpholine group influence its solubility and reactivity?

- Methodological Answer : The thiomorpholine moiety introduces sulfur-based electron-donating effects, increasing solubility in polar aprotic solvents (e.g., DMSO, DMF). The carbonyl group enhances electrophilicity, facilitating nucleophilic acyl substitution or hydrogen bonding in molecular recognition . Compare with morpholine analogs (e.g., 3-Fluoro-4-morpholinylcarbonyl benzeneboronic acid) to isolate sulfur’s role .

Advanced Research Questions

Q. What mechanistic insights explain its inhibitory activity against tubulin polymerization?

- Methodological Answer : Structural analogs (e.g., boronic acid-containing cis-stilbenes) inhibit tubulin by binding to the colchicine site, disrupting microtubule dynamics. Use fluorescence polarization assays to measure tubulin binding affinity (IC values ~21–22 µM) . Compare with non-boronic analogs (e.g., carboxylic acid derivatives) to validate boronic acid’s critical role in apoptosis induction .

Q. How can computational methods predict its binding interactions with diol-containing biomolecules?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., SPARTAN’14) model boronic acid-diol esterification thermodynamics. Analyze bond lengths and charge distribution to predict affinity for glycoproteins or enzymes. Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What strategies mitigate protodeboronation during cross-coupling reactions?

Q. How does the sulfur atom in thiomorpholine affect electronic properties compared to oxygen in morpholine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。